![molecular formula C13H9NO5S B12882619 [(9-Methyl-7-oxo-7H-pyrano[3,2-e][1,3]benzoxazol-2-yl)sulfanyl]acetic acid CAS No. 88519-01-1](/img/structure/B12882619.png)
[(9-Methyl-7-oxo-7H-pyrano[3,2-e][1,3]benzoxazol-2-yl)sulfanyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((9-Methyl-7-oxo-7H-chromeno[5,6-d]oxazol-2-yl)thio)acetic acid is a complex organic compound that belongs to the class of chromeno[5,6-d]oxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a chromeno-oxazole core, makes it a subject of interest for researchers exploring new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((9-Methyl-7-oxo-7H-chromeno[5,6-d]oxazol-2-yl)thio)acetic acid typically involves multi-step organic reactions One common method includes the condensation of 6-hydroxycoumarin with appropriate aldehydes or acids to form the chromeno-oxazole coreThe reaction conditions often involve the use of catalysts such as ammonium acetate in refluxing glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-((9-Methyl-7-oxo-7H-chromeno[5,6-d]oxazol-2-yl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the thioacetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further explored for their biological activities.
Applications De Recherche Scientifique
2-((9-Methyl-7-oxo-7H-chromeno[5,6-d]oxazol-2-yl)thio)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: The compound exhibits antimicrobial and antioxidant activities, making it a candidate for studying biological pathways and mechanisms.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, anticancer, and antiviral agent.
Mécanisme D'action
The mechanism of action of 2-((9-Methyl-7-oxo-7H-chromeno[5,6-d]oxazol-2-yl)thio)acetic acid involves its interaction with various molecular targets. The chromeno-oxazole core can intercalate with DNA, inhibiting topoisomerase enzymes and leading to cell cycle arrest. Additionally, the thioacetic acid moiety can interact with thiol groups in proteins, affecting their function and leading to apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-(p-tolyl)-7H-chromeno[5,6-d]oxazol-7-one: This compound shares the chromeno-oxazole core but differs in its functional groups, leading to different biological activities.
2,9-Dimethyl-4H-oxazolo[5’,4’4,5]pyrano[3,2-f]quinolin-4-one: Another related compound with a fused oxazole ring, exhibiting significant anti-lipid peroxidation activity.
Uniqueness
2-((9-Methyl-7-oxo-7H-chromeno[5,6-d]oxazol-2-yl)thio)acetic acid is unique due to its specific combination of the chromeno-oxazole core and the thioacetic acid moiety. This unique structure imparts distinct biological activities and makes it a valuable compound for further research and development.
Propriétés
Numéro CAS |
88519-01-1 |
|---|---|
Formule moléculaire |
C13H9NO5S |
Poids moléculaire |
291.28 g/mol |
Nom IUPAC |
2-(9-methyl-7-oxopyrano[3,2-e][1,3]benzoxazol-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C13H9NO5S/c1-6-4-10(17)18-7-2-3-8-12(11(6)7)14-13(19-8)20-5-9(15)16/h2-4H,5H2,1H3,(H,15,16) |
Clé InChI |
ASGBAPYMPJJYFR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C3=C(C=C2)OC(=N3)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



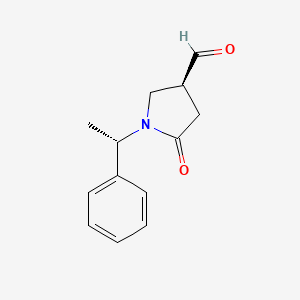
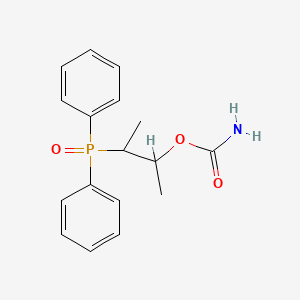
![N-[(4-Methoxyphenyl)methyl]-2-phenylquinoline-8-carboxamide](/img/structure/B12882561.png)
![4-Fluorobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12882569.png)
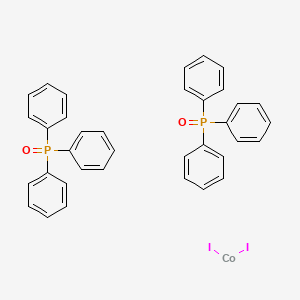

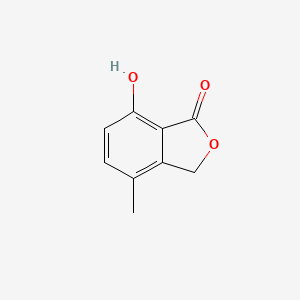

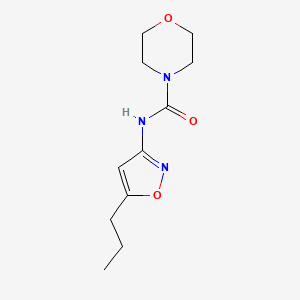
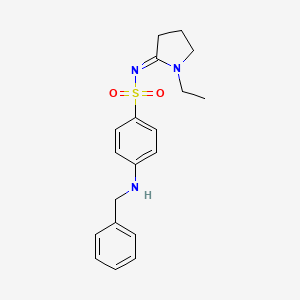
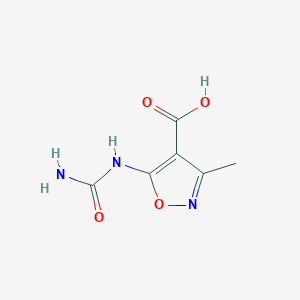
![2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12882622.png)
![1-[5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12882630.png)
